rac-(3aR,6aS)-2,2-dioxo-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-3a-carboxylic acid hydrochloride, cis
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Overview
Description
Rac-(3aR,6aS)-2,2-dioxo-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-3a-carboxylic acid hydrochloride, cis is a unique chemical compound distinguished by its specific stereochemistry and the presence of multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3aR,6aS)-2,2-dioxo-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-3a-carboxylic acid hydrochloride, cis typically involves a series of organic reactions starting from readily available precursors. One common route involves the initial formation of the thieno[3,4-c]pyrrole core through cyclization reactions. This core structure is then functionalized through various chemical reactions, including oxidation and substitution processes, to introduce the dioxo and carboxylic acid groups.
Industrial Production Methods
On an industrial scale, the production of this compound requires optimized reaction conditions to ensure high yield and purity. This often involves the use of specific catalysts, controlled temperature, and pressure conditions, and efficient purification techniques. The hydrochloride salt form is usually obtained through acid-base reactions followed by crystallization.
Chemical Reactions Analysis
Types of Reactions
Rac-(3aR,6aS)-2,2-dioxo-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-3a-carboxylic acid hydrochloride, cis undergoes various types of chemical reactions, including:
Oxidation: : Introduction of additional oxygen atoms or removal of hydrogen atoms.
Reduction: : Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: : Replacement of specific functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are typically tailored to the desired transformation, involving specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions might yield hydroxylated or ketone derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound's versatility.
Scientific Research Applications
Rac-(3aR,6aS)-2,2-dioxo-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-3a-carboxylic acid hydrochloride, cis is utilized in numerous scientific research applications, including:
Chemistry: : As a versatile intermediate in organic synthesis, enabling the development of complex molecules.
Biology: : Investigated for its potential interactions with biological macromolecules and pathways.
Medicine: : Explored for therapeutic potential due to its unique pharmacological properties.
Industry: : Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways, which may include enzyme inhibition, receptor modulation, or interaction with nucleic acids. The exact mechanism of action depends on its application and the specific biological system involved. Understanding these mechanisms requires detailed biochemical studies and molecular modeling.
Comparison with Similar Compounds
Comparing rac-(3aR,6aS)-2,2-dioxo-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-3a-carboxylic acid hydrochloride, cis with similar compounds highlights its uniqueness in terms of:
Structure: : Unique stereochemistry and functional groups.
Reactivity: : Specific chemical reactivity patterns.
Applications: : Distinct applications in various fields.
List of Similar Compounds
Similar compounds include:
Rac-(3aR,6aS)-2,2-dioxo-hexahydro-1H-2lambda6-thieno[3,4-d]pyrrole-3a-carboxylic acid.
Rac-(3aR,6aS)-2,2-dioxo-hexahydro-1H-2lambda6-thieno[3,4-e]pyrrole-3a-carboxylic acid.
Each of these compounds shares some structural features with this compound but differs in terms of specific functional groups or stereochemistry, affecting their chemical behavior and applications.
Properties
CAS No. |
2138437-16-6 |
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Molecular Formula |
C7H12ClNO4S |
Molecular Weight |
241.69 g/mol |
IUPAC Name |
(3aR,6aS)-2,2-dioxo-1,3,4,5,6,6a-hexahydrothieno[3,4-c]pyrrole-3a-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H11NO4S.ClH/c9-6(10)7-3-8-1-5(7)2-13(11,12)4-7;/h5,8H,1-4H2,(H,9,10);1H/t5-,7-;/m0./s1 |
InChI Key |
SCQUQEPSWIOFQA-KQBMADMWSA-N |
Isomeric SMILES |
C1[C@H]2CS(=O)(=O)C[C@]2(CN1)C(=O)O.Cl |
Canonical SMILES |
C1C2CS(=O)(=O)CC2(CN1)C(=O)O.Cl |
Purity |
95 |
Origin of Product |
United States |
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